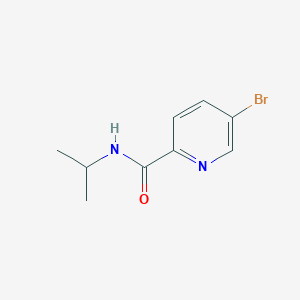

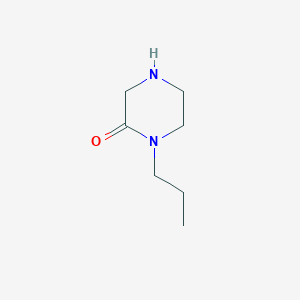

N-isopropyl 5-bromopicolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of N-isopropyl 5-bromopicolinamide can be represented by the following InChI and SMILES strings:Physical And Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It has a melting point of 197-198 °C and a molecular weight of 272.13 g/mol. IBPP is a relatively stable compound and is not sensitive to light or air.Scientific Research Applications

Biological Cell Detachment and Bioengineering Applications N-Isopropyl acrylamide derivatives, including poly(N-isopropyl acrylamide) (pNIPAM), are extensively used in bioengineering. They play a crucial role in the nondestructive release of biological cells and proteins, aiding in the study of extracellular matrix, cell sheet engineering, tissue transplantation, tumor spheroid formation, and the manipulation of individual cells. This broad range of applications highlights their significance in biological and medical research (Cooperstein & Canavan, 2010).

Antimicrobial Activity of Related Compounds Compounds structurally related to N-isopropyl 5-bromopicolinamide, such as N-(1-isopropyl-2-oxoindolin-5-yl) substituted amide derivatives, have been synthesized and shown to possess significant antimicrobial activities. These findings suggest potential applications of this compound and its derivatives in antimicrobial research and drug development (Shankaraiah et al., 2019).

Application in Bromination Techniques The process of bromination, where bromine is added to organic compounds like isoquinoline, quinoline, and quinoxaline, is significant in organic synthesis. These techniques could be relevant to the synthesis and functionalization of compounds like this compound, providing insights into efficient and selective bromination methods (Brown & Gouliaev, 2004).

Synthesis of Alpha-Hydroxycarboxylic Acid Derivatives Derivatives of this compound may be used in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. These compounds have applications in organic synthesis and potentially in pharmaceutical development (Trost, Dogra, & Franzini, 2004).

Thermoresponsive Poly(N-isopropyl acrylamide)-Based Scaffolds in Tissue Engineering Poly(N-isopropyl acrylamide)-based scaffolds, related to this compound, have been developed with controlled porosity and degradability. These scaffolds are used in tissue engineering, offering thermoresponsive properties and optimal conditions for cell growth and integration, suggesting potential applications for this compound in similar contexts (Galperin, Long, & Ratner, 2010).

Mechanism of Action

While the exact mechanism of action of N-isopropyl 5-bromopicolinamide is not specified, it is known to inhibit the production of interleukin-1β, a pro-inflammatory cytokine, by inhibiting inflammasome activation.

Safety and Hazards

Properties

IUPAC Name |

5-bromo-N-propan-2-ylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBRIMFEDJWHMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650073 |

Source

|

| Record name | 5-Bromo-N-(propan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845305-90-0 |

Source

|

| Record name | 5-Bromo-N-(1-methylethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845305-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(propan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)